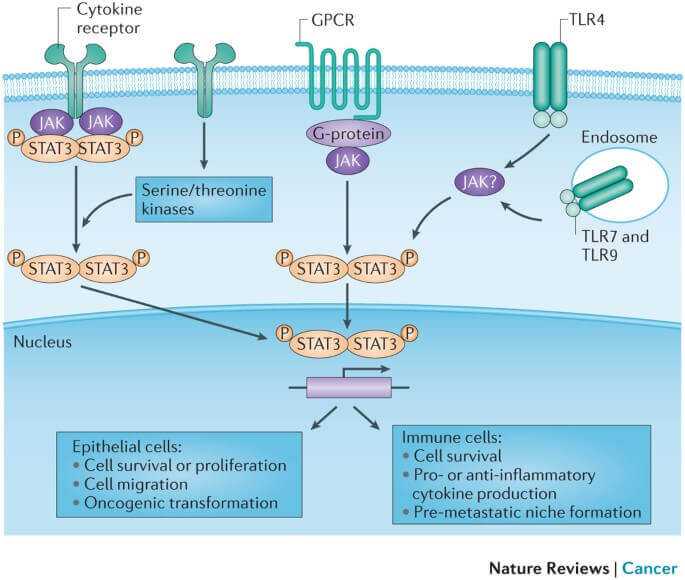

Signal transducer and activator of transcription 3 (STAT3) is a member of a family of seven proteins (STAT-1, −2, −3, −4, −5A, −5B and −6) that relay signals from activated cytokine and growth factor receptors in the plasma membrane to the nucleus, where they regulate gene transcription. In healthy cells, the activation of STATs is tightly regulated to prevent uncontrolled gene expression; however, prolonged activation of STATs in cancer cells may result in significant adverse effects, such as drug resistance and poor prognosis.

STAT3 is structurally typical of the STAT family: an N-terminal coiled-coiled domain involved in protein-protein interactions; a DNA binding domain; an Src homology-2 (SH-2) domain; and a C-terminal transactivation domain. STAT3 modulates the transcription of responsive genes involved in the regulation of a variety of critical functions, including cell differentiation, proliferation, apoptosis, angiogenesis, metastasis, and immune responses. In the canonical STAT3 signaling pathway, activation of cell surface receptors by growth factors and cytokines induces the specific phosphorylation of receptor tyrosine residues to create docking sites for the recruitment of latent cytoplasmic STAT3. STAT3 docking to receptor phosphotyrosine (pY) sites is mediated through its SH-2 domain. The binding of STAT3 at receptor pY sites leads to the phosphorylation of a specific tyrosine residue of STAT3 (Y705) in the C-terminal domain, and this phosphorylation activates STAT3.

STAT3 was initially discovered in the context of the specificity of the interferon (IFN) signaling. STAT3 was at first described in interleukin-6 (IL-6) stimulated hepatocytes as a DNA-binding factor capable of selectively interacting with an enhancer element in the promoter region of acute-phase genes. Later, it was found that STAT3 can be activated by the entire IL-6 family of cytokines and growth factors such as epidermal growth factor (EGF). Multiple lines of evidence place STAT3 at a central node in the development, progression, and maintenance of many human tumors, validating STAT3 as an anticancer target. STAT-3 mainly contributes to tumor proliferation and survival owing to its role in stromal cells, including immune cells recruitment in the tumor microenvironment to promote tumor growth. Most of the major human malignancies manifest elevated levels of constitutively activated STAT3 (Table 1) as well as transcriptional profiles that are consistent with STAT3-regulated gene expression. It has been found that cancer cells harboring aberrant STAT3 activity have elevated levels of anti-apoptotic (Mcl-1 and Bcl-xL) and cell cycle regulating proteins (cyclin D1 and c-Myc). Thus, cancer cells expressing constitutively activated STAT3 are more resistant to apoptosis, and chemotherapies aimed at initiating apoptosis. In the meantime, STAT3-activated genes block apoptosis, favor cell proliferation and survival, promote angiogenesis and metastasis, and inhibit antitumor immune responses.

A growing number of pre-clinical studies and clinical trials conducted in numerous cancer types suggest that STAT3 is a valid therapeutic target for cancer therapy. The current knowledge of the STAT3 signaling pathway allows the study of numerous strategies to suppress STAT3 activation such as inhibiting the receptor-ligand complexes, blocking the kinases that phosphorylate the cytoplasmic tail of the receptor, inducing the activity of the phosphatases that dephosphorylate STAT3, inhibiting JAK kinases thereby stopping STAT3 dimerization, preventing nuclear translocation of STAT3, blocking STAT3 DNA binding and transcriptional activity and application of STAT3 antisense strategies and decoy oligodeoxynucleotides. In order to target STAT-3 tyrosine phosphorylation, researchers have attempted to identify a small inhibitor molecule that directly binds the SH-2 domain of STAT-3, and prevents tyrosine phosphorylation, protein dimerization, and transcriptional activity. Recently, structure-based drug design and computational docking techniques have been widely used for the identification of small molecules. For example, STA-21 (deoxytetrangomycin) is an analog of tetrangomycin (a non-peptide small molecule STAT-3 inhibitor) that was discovered using structure-based drug design and has successfully completed phase I/II clinical trials.

One previous study reported a platinum (IV)-based compound, CPA-7, which was found to inhibit STAT3 at low micromolar concentrations. A second compound based on the same principle, IS3 295, decreased expression of cyclin D1 and Bcl-xL and induced cell-growth arrest at G0/G1 Phase and apoptosis of tumor cells. Furthermore, a variety of STA-21 analogs with improved potency, including LLL-12, S-3I-201, BP-1-102, and S-3I-1757, have been demonstrated to inhibit malignant transformation, tumor cell proliferation, migration, and invasion. LLL-12 is a structurally optimized analog of STA-21 and inhibits the activation of STAT-3 in a similar manner to STA-21. S-31-201 is another specific inhibitor of STAT-3 that inhibits STAT-3 phosphorylation and dimerization.

LY-5 is another small molecule that inhibits STAT-3 by selectively binding the major pTyr-705 region, as well as a sub-pocket of the STAT-3-SH-2 domain. LY-5 was designed by computer models using docking simulation and evaluated for inhibitory effects on STAT-3 activation and functions in human medulloblastoma cells. Further studies demonstrated that LY-5 not only suppressed various cancer cells with an IC50 range of 0.5–1.4 µM, but that it also inhibited tumor growth in an in vivo mouse model. LY-5 may represent a potential therapeutic strategy for overcoming resistance to MEK inhibitors in multiple human cancer cell lines.

Although no STAT3-targeted therapies have yet been approved to treat cancer, the results of many early-phase therapeutic trials have revealed important information on targeting STAT3 clinically. For example, some clinical trials have assessed the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of AZD9150 in patients with advanced/metastatic carcinoma. Another clinical research study is being conducted to determine whether AZD9150 given in combination with durvalumab can help control advanced pancreatic, lung, or colorectal cancer. Napabucasin recently underwent a series of clinical trials to determine its safety and efficacy in patients with metastatic pancreatic adenocarcinoma, colorectal cancer, gastric cancer, glioblastoma, hematologic malignancy, malignant pleural mesothelioma, and hepatocellular carcinoma.

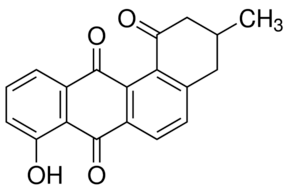

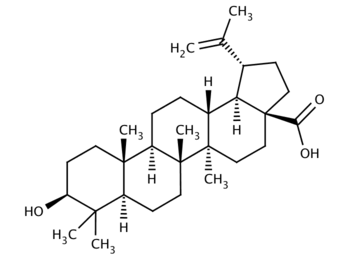

A range of plant-derived compounds exhibits antitumor activity against a variety of cancer types. Notably, during the previous decade, a number of STAT-3 inhibitors derived from natural sources have been employed and shown to exhibit significant efficacy in regulating STAT-3 activation. Betulinic acid, a pentacyclic triterpene, extracted from Zizyphus mauritiana, displayed potency in inhibiting STAT-3 activation, Src kinase, and JAK-1 and −2. A study demonstrated that caffeic acid exhibits antitumor properties via the inhibition of STAT-3, preventing STAT-3 recruitment and inhibiting the formation of a transcriptional unit between STAT-3, HIF-1α, and p-300 on the VEGF promoter. Certain reports have indicated that celastrol, obtained from Tripterygium wilfordii, can inhibit proliferation, induce apoptosis and suppress invasion/migration and angiogenesis via modulation of the DNA-binding activity of STAT-3 in a wide variety of in vitro and in vivo tumor models.

Several STAT3 inhibitors are now entering clinical trials or preclinical development. However, clinical research on selective STAT3 inhibitors remains in its infancy. Some significant challenges must be resolved. First, adverse reactions and toxicity of STAT3 inhibitors remain as challenges that must be addressed. Moreover, novel STAT3 inhibitors or their combinations, which may overcome the side effects and toxicity raised by multitarget inhibition, must be planned in advance of clinical application. The key challenge will be to discover high-quality targeted selective agents against STAT3 that do not affect the functions of healthy cells. These future studies could also benefit from more thoroughly analyzing the entire STAT3 pathway in cancer patients and its crosstalk with other signal transduction networks aberrantly activated in cancers.